3-((4-Chlorobenzyl)sulfonyl)-6-(4-(4-fluorophenyl)piperazin-1-yl)pyridazine
Description
Properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfonyl]-6-[4-(4-fluorophenyl)piperazin-1-yl]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN4O2S/c22-17-3-1-16(2-4-17)15-30(28,29)21-10-9-20(24-25-21)27-13-11-26(12-14-27)19-7-5-18(23)6-8-19/h1-10H,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKNOHWYUQHVES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NN=C(C=C3)S(=O)(=O)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
3-((4-Chlorobenzyl)sulfonyl)-6-(4-(4-fluorophenyl)piperazin-1-yl)pyridazine is a complex organic compound that has attracted attention for its potential biological activities. Its unique structure combines a pyridazine ring with a sulfonyl group and a piperazine moiety, suggesting multiple avenues for pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.
The compound is characterized by the following structural components:
| Component | Description |
|---|---|
| Pyridazine Core | A six-membered heterocyclic ring containing two nitrogen atoms. |
| Sulfonyl Group | Contributes to the compound's reactivity and biological activity. |
| Piperazine Moiety | Associated with interactions with neurotransmitter receptors. |
The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized to engage in the following interactions:
- Enzyme Inhibition : The sulfonamide functionality may inhibit various enzymes, impacting metabolic pathways.
- Receptor Binding : The piperazine ring suggests potential binding to neurotransmitter receptors, which could influence central nervous system activity.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For example, studies have shown that related sulfonamide compounds demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound's sulfonamide component is known for its enzyme inhibition capabilities. In particular, studies have highlighted its potential as an acetylcholinesterase (AChE) inhibitor and urease inhibitor, with some derivatives showing IC50 values as low as 2.14 µM . This suggests promising applications in treating conditions like Alzheimer's disease and urinary tract infections.
Case Studies and Research Findings
- Docking Studies : Computational docking studies have illustrated how this compound interacts with target proteins at the molecular level, indicating strong binding affinities that could translate into biological efficacy .
- Antibacterial Screening : In a comparative study of similar compounds, those bearing the sulfonamide group demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 3.12 to 12.5 µg/mL . This highlights the potential of such compounds in developing new antibiotics.
- Urease Inhibition : A study evaluating several sulfonamide derivatives found that many exhibited strong urease inhibitory activity, suggesting potential applications in treating urease-related conditions .
Comparison with Similar Compounds
Research Implications and Limitations
- Advantages : The sulfonyl group confers metabolic stability, while the 4-fluorophenylpiperazine moiety may enable CNS targeting.
- Limitations: Limited direct pharmacological data exist for the target compound. Comparative studies with L 745,870 suggest that pyridazine-based derivatives may exhibit weaker D4 receptor affinity than pyrrolopyridine analogues .
- Future Directions : Structure-activity relationship (SAR) studies should explore substitutions at the pyridazine 2-position and alternative sulfonyl groups.
Q & A
Basic: What are the key structural features of this compound, and how do they influence its reactivity?
The compound contains a pyridazine core substituted at positions 3 and 5. The sulfonyl group at position 3 enhances electrophilicity, facilitating nucleophilic substitutions, while the 4-(4-fluorophenyl)piperazine moiety at position 6 introduces conformational flexibility and potential for hydrogen bonding . The chlorobenzyl group attached to the sulfonyl group contributes to lipophilicity, which may influence membrane permeability in biological assays . Key spectroscopic techniques for structural confirmation include ¹H/¹³C NMR (to resolve aromatic protons and piperazine CH₂ groups) and high-resolution mass spectrometry (HRMS) for molecular weight validation .
Basic: What synthetic routes are optimal for preparing this compound?
A typical multi-step synthesis involves:
Pyridazine core formation via cyclization of hydrazine derivatives with diketones.
Sulfonylation using 4-chlorobenzylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C) .
Piperazine coupling via nucleophilic aromatic substitution (SNAr) at position 6, requiring activation by electron-withdrawing groups (e.g., nitro or chloro substituents) and refluxing in polar aprotic solvents like DMF .
Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water .
Advanced: How can crystallographic data resolve ambiguities in molecular conformation?
Single-crystal X-ray diffraction studies of analogous compounds (e.g., 3-chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine) reveal that the piperazine ring adopts a chair conformation , while the sulfonyl group forms a dihedral angle of ~75° with the pyridazine plane . Such data are critical for validating computational models (e.g., DFT calculations) and understanding steric effects in receptor binding .
Advanced: What methodological strategies address contradictions in reported biological activities?
Discrepancies in activity (e.g., receptor affinity vs. cellular toxicity) may arise from:
- Solubility differences : Use of DMSO vs. aqueous buffers can alter aggregation states. Dynamic light scattering (DLS) is recommended to assess colloidal stability .
- Metabolic interference : Piperazine moieties are prone to oxidation; evaluate metabolites via LC-MS/MS in hepatocyte models .
For example, substituting the piperazine nitrogen with bulkier groups (e.g., cyclopropyl) can mitigate off-target histamine release while retaining target affinity .
Basic: How is the compound characterized for purity and stability?
- HPLC-UV/ELSD : Use a C18 column with acetonitrile/water (0.1% TFA) to monitor purity (>95% threshold) .
- Stability assays : Store at –20°C under inert gas (argon) to prevent sulfonyl group hydrolysis. Accelerated degradation studies (40°C/75% RH for 14 days) identify labile sites .
Advanced: What structure-activity relationship (SAR) insights guide derivatization?
Key SAR findings from analogous compounds:
- Sulfonyl group : Replacement with carbonyl reduces electrophilicity, decreasing reactivity in SNAr reactions but improving metabolic stability .
- 4-Fluorophenyl substituent : Fluorine enhances π-π stacking with aromatic residues in enzyme active sites (e.g., kinases) .
- Piperazine flexibility : Constraining the piperazine ring (e.g., via spiro-fusion) can enhance selectivity for G protein-coupled receptors (GPCRs) .
Basic: What safety protocols are essential for handling this compound?
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and chemical goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonyl chloride vapors .
- Spill management : Neutralize acidic byproducts with sodium bicarbonate and adsorb solids with vermiculite .
Advanced: How do electronic effects of substituents influence reactivity in cross-coupling reactions?
The electron-deficient pyridazine core facilitates palladium-catalyzed couplings (e.g., Suzuki-Miyaura) at position 3. The sulfonyl group’s electron-withdrawing nature activates the pyridazine ring for cross-coupling, while the 4-fluorophenyl group’s electron-withdrawing meta effect directs regioselectivity . Optimize catalysts (e.g., Pd(PPh₃)₄) and bases (K₂CO₃) in toluene/ethanol mixtures at 80°C .
Basic: What analytical techniques confirm successful piperazine coupling?
- ¹H NMR : Loss of pyridazine C6 proton signal (δ ~8.5 ppm) and appearance of piperazine CH₂ signals (δ ~2.5–3.5 ppm) .
- IR spectroscopy : Absence of C-Cl stretch (~750 cm⁻¹) post-SNAr .
Advanced: How can computational modeling predict target binding modes?
Molecular docking (e.g., AutoDock Vina) with homology models of GPCRs or kinases:
- Grid box placement : Focus on the ATP-binding pocket for kinases or orthosteric sites for GPCRs .
- Scoring functions : Prioritize compounds with hydrogen bonds to backbone amides (e.g., hinge region in kinases) and hydrophobic contacts with conserved residues (e.g., Phe330 in p38 MAPK) . Validate with mutagenesis studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
